molecular formula C12H11N5O2S B2586321 N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251564-20-1

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2586321
CAS No.: 1251564-20-1
M. Wt: 289.31
InChI Key: PVLAHSLUOQYMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Studies

  • Novel heterocyclic compounds, including derivatives of N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and shown to exhibit antibacterial and antifungal activities. These compounds' synthesis involves reactions of amino-triazole-thiol with carboxylic acid derivatives, characterized by various spectroscopic methods (Patel, Patel, & Shah, 2015).

Structure and Tautomerism

  • Research into the structure of related compounds, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol, has been conducted. These studies include the synthesis from furan-2-carboxylic acid hydrazide and analysis of their thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial Properties

  • Azole derivatives, including 1,2,4-triazole compounds derived from furan-2-carbohydrazide, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds are characterized by IR, NMR, and mass spectral studies (Başoğlu et al., 2013).

Applications in Heterocycle Synthesis

  • The compound has been used in the synthesis of various heterocycles, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, demonstrating its versatility in organic synthesis and potential applications in creating new therapeutic agents (El-Essawy & Rady, 2011).

Antiviral and Inhibitory Activities

  • Fused 1,2,4-triazoles and triazolothiadiazines containing the compound have been synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as their inhibitory activity against kinesin Eg5. These studies highlight the compound's potential in developing antiviral therapies (Khan et al., 2014).

Antibacterial, Antiurease, and Antioxidant Activities

  • New 1,2,4-Triazole derivatives synthesized from the compound have been evaluated for their antibacterial, antiurease, and antioxidant activities, demonstrating its potential for developing multifunctional therapeutic agents (Sokmen et al., 2014).

Energetic Material Synthesis

  • The compound has been utilized in synthesizing energetic materials, specifically in creating insensitive energetic materials. This showcases its potential application in material science, particularly in developing stable and safe energetic compounds (Yu et al., 2017).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-8-10(11(18)14-7-9-3-2-5-19-9)15-16-17(8)12-13-4-6-20-12/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLAHSLUOQYMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.